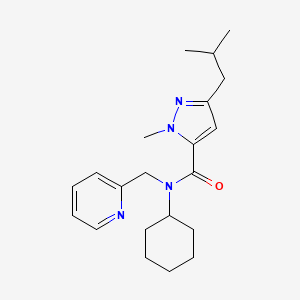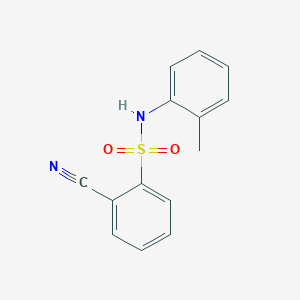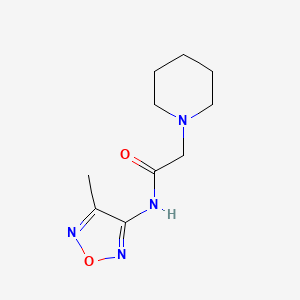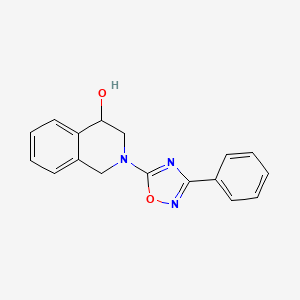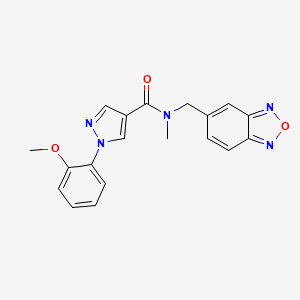![molecular formula C16H28N4O B5503687 4-isopropyl-2-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine](/img/structure/B5503687.png)
4-isopropyl-2-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-isopropyl-2-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine often involves multi-step chemical reactions. These reactions typically start with the nucleophilic attack of amines on 2,4,6-trichloropyrimidine, leading to the formation of the desired pyrimidine derivatives. This method was highlighted in the synthesis and evaluation of 4-piperazino-5-methylthiopyrimidines for their pharmacological properties (Mattioda et al., 1975).
Molecular Structure Analysis
The molecular structure of compounds like this compound is characterized by a pyrimidine ring attached to a piperazine moiety. Structural analyses often involve X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule and the spatial orientation of the rings. For instance, crystallographic studies have elucidated the conformation of similar compounds and their interactions within crystals (Anthal et al., 2018).
Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives are extensively studied for their diverse pharmacological activities. They serve as the building blocks for numerous drugs, exhibiting a wide array of biological activities such as anticancer, anti-HIV, antifungal, antibacterial, and anti-inflammatory effects. The synthesis and biological evaluation of pyrimidine analogs have been a consistent theme in drug discovery, aiming to harness their therapeutic potential across different disease states (JeelanBasha & Goudgaon, 2021).
Hybrid Catalysts for Pyrimidine Synthesis
The synthesis of pyrimidine and its derivatives, such as 5H-pyrano[2,3-d]pyrimidines, is crucial for the development of compounds with medicinal and pharmaceutical applications. Research has focused on employing hybrid catalysts for the synthesis of these scaffolds, utilizing organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts to develop lead molecules with enhanced bioavailability and pharmacological activities (Parmar et al., 2023).
Piperazine Derivatives for Therapeutic Use
Piperazine, a six-membered nitrogen-containing heterocycle, is integral to the design of various drugs, reflecting its broad pharmacological potential. Derivatives of piperazine have been investigated for their therapeutic uses across multiple domains, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The modification of the piperazine nucleus has shown a significant impact on the pharmacokinetic and pharmacodynamic profiles of resultant molecules, suggesting its flexibility and utility in drug discovery (Rathi et al., 2016).
Eigenschaften
IUPAC Name |
2-[4-(4-methoxybutyl)piperazin-1-yl]-4-propan-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O/c1-14(2)15-6-7-17-16(18-15)20-11-9-19(10-12-20)8-4-5-13-21-3/h6-7,14H,4-5,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUJSIQYGYCWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1)N2CCN(CC2)CCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)
![8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5503615.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)


![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)
![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)
